molecular formula C23H22BrF2O2P B8464675 (4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide CAS No. 61427-25-6

(4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide

Cat. No.: B8464675
CAS No.: 61427-25-6
M. Wt: 479.3 g/mol
InChI Key: HVLBSBHEZFEBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C23H22BrF2O2P and its molecular weight is 479.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61427-25-6

Molecular Formula

C23H22BrF2O2P

Molecular Weight

479.3 g/mol

IUPAC Name

(4-carboxy-4,4-difluorobutyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C23H21F2O2P.BrH/c24-23(25,22(26)27)17-10-18-28(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H

InChI Key

HVLBSBHEZFEBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(C(=O)O)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetonitrile (23 ml) was added to a mixture of triphenylphosphine (6.7 g, 25.7 mmole) and Part (6) compound (4.6 g, 21.2 mmole). The solution was heated at gentle reflux under magnetic stirring for 30 hours. Toluene (46 ml) was then added and the reaction was brought to reflux for a brief period. The reaction was allowed to cool to 5° C. and kept overnight. The resulting white precipitates were collected, washed with cold acetonitrile/toluene (1/2), and dried in a heated vacuum oven (60° C.~5 mmHg) to give the title bromide (9.8 g, 20.4 mmole, 96.5%) as white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Synthesis routes and methods II

Procedure details

Acetonitrile (23 ml) was added to a mixture of triphenylphosphine (6.7 g, 25.7 mmole) and Part (6) compound (4.6 g, 21.2 mmole). The solution was heated at gentle reflux under magnetic stirring for 30 hours. Toluene (46 ml) was then added and the reaction was brought to reflux for a brief period. The reaction was allowed to cool to 5° C. and kept overnight. The resulting white precipitates were collected, washed with cold acetonitrile/toluene (1/2), and dried in a heated vacuum oven (60° C.~5 mmHg) to give the title bromide (9.8 g, 20.4 mmole, 96.5%) as white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.